5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one typically involves the reaction of isatin derivatives with thiazolidinone precursors. One common method is the Knoevenagel condensation reaction, where isatin reacts with a thiazolidinone derivative in the presence of a base catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one has several applications in scientific research:
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one: This compound has a similar structure but with a bromine atom and a cyclohexyl group.
2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile: Another related compound with a thiazolidinone and indolinone moiety.
Uniqueness
5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexyl group and thioxothiazolidinone ring contribute to its potential as a versatile compound in various research applications.
Properties
CAS No. |
611185-74-1 |
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Molecular Formula |
C19H22N2O2S2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-5-6-9-12-21-18(23)16(25-19(21)24)15-13-10-7-8-11-14(13)20(4-2)17(15)22/h7-8,10-11H,3-6,9,12H2,1-2H3/b16-15- |
InChI Key |
WEIHCIUUPHSBDT-NXVVXOECSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC)SC1=S |
Origin of Product |
United States |
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